molecular formula C18H22N4OS B1193876 7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

Cat. No.: B1193876
M. Wt: 342.5 g/mol
InChI Key: KCBXOMYXOBVLED-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

YM-298198 is a potent, selective, and non-competitive antagonist of the metabotropic glutamate receptor type 1 (mGluR1) . mGluR1 is a type of metabotropic glutamate receptor, which is involved in various brain functions .

Mode of Action

YM-298198 inhibits the synaptic activation of mGlu1 in a concentration-dependent manner . The compound interacts with mGlu1 receptors and inhibits glutamate-induced inositol phosphate production . The antagonists are slow to inhibit and to reverse on washout, probably due to their lipophilic nature .

Biochemical Pathways

The primary biochemical pathway affected by YM-298198 is the glutamate signaling pathway. By acting as an antagonist at mGlu1 receptors, YM-298198 can inhibit the synaptic activation of mGlu1, thereby modulating glutamate signaling .

Pharmacokinetics

This suggests that it is well absorbed and can be distributed throughout the body. Its lipophilic nature may influence its distribution and elimination .

Result of Action

The inhibition of mGlu1 receptors by YM-298198 results in a decrease in glutamate signaling. This can have various effects at the molecular and cellular level, depending on the specific physiological context. For instance, YM-298198 displays analgesic and antinociceptive properties in vivo .

Action Environment

The action, efficacy, and stability of YM-298198 can be influenced by various environmental factors. For example, its lipophilic nature may affect its absorption and distribution within the body . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of YM298198 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:

  • Formation of the thiazolo[3,2-a]benzimidazole core.
  • Introduction of the amino group at the 7-position.
  • Cyclohexylation at the N-position.
  • Methylation at the 1-position.
  • Formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of YM298198 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

YM298198 hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of YM298198 hydrochloride, which can be used for further research and development .

Scientific Research Applications

YM298198 hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a tool to study the structure and function of metabotropic glutamate receptors.

    Biology: Helps in understanding the role of mGlu1 receptors in various biological processes.

    Medicine: Investigated for its potential therapeutic effects in neurological disorders such as chronic pain and epilepsy.

    Industry: Utilized in the development of new drugs targeting mGlu1 receptors.

Comparison with Similar Compounds

Properties

IUPAC Name

7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c1-11-16(17(23)21(2)13-6-4-3-5-7-13)24-18-20-14-9-8-12(19)10-15(14)22(11)18/h8-10,13H,3-7,19H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCBXOMYXOBVLED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=NC3=C(N12)C=C(C=C3)N)C(=O)N(C)C4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 2
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 3
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 4
Reactant of Route 4
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 5
Reactant of Route 5
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide
Reactant of Route 6
Reactant of Route 6
7-amino-N-cyclohexyl-N,1-dimethyl-[1,3]thiazolo[3,2-a]benzimidazole-2-carboxamide

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